Caffeine monohydrate

Catalog No.
S563090
CAS No.
5743-12-4
M.F
C8H12N4O3
M. Wt
212.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Caffeine monohydrate

CAS Number

5743-12-4

Product Name

Caffeine monohydrate

IUPAC Name

1,3,7-trimethylpurine-2,6-dione;hydrate

Molecular Formula

C8H12N4O3

Molecular Weight

212.21 g/mol

InChI

InChI=1S/C8H10N4O2.H2O/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;/h4H,1-3H3;1H2

InChI Key

LCHGOKZNRDAXEK-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)C.O

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)C.O

Caffeine monohydrate is a crystalline form of caffeine, which is chemically known as 1,3,7-trimethylxanthine. It is an alkaloid that acts as a central nervous system stimulant, commonly found in coffee, tea, and various energy drinks. The chemical formula for caffeine is C8H10N4O2\text{C}_8\text{H}_{10}\text{N}_4\text{O}_2, indicating it contains eight carbon atoms, ten hydrogen atoms, four nitrogen atoms, and two oxygen atoms. Caffeine monohydrate specifically includes one molecule of water per molecule of caffeine, which affects its solubility and stability compared to anhydrous caffeine .

Caffeine monohydrate appears as a white crystalline powder with a bitter taste and is highly soluble in hot water but less so at room temperature. Its melting point ranges from 235 to 238 °C . The compound has various applications in both the pharmaceutical and food industries due to its stimulant properties.

, primarily involving methylation and demethylation processes. In biological systems, caffeine is metabolized in the liver primarily by the cytochrome P450 enzyme system, particularly the CYP1A2 isozyme. This leads to the formation of three primary metabolites: paraxanthine (approximately 84%), theobromine (12%), and theophylline (4%) . These metabolites exhibit similar biological activities to caffeine itself.

Laboratory synthesis of caffeine typically involves reactions such as:

  • Methylation of uric acid: Uric acid can be treated with methyl iodide in an alkaline solution to produce 1,3,7-trimethyluric acid.
  • Condensation reactions: Caffeine can also be synthesized from 1,3-dimethylurea and malonic acid or ethyl cyanoacetate under specific conditions .

Caffeine monohydrate acts as a stimulant for the central nervous system, enhancing alertness and reducing fatigue. Its mechanisms include:

  • Adenosine receptor antagonism: Caffeine blocks adenosine receptors, leading to increased neuronal firing and the release of neurotransmitters such as dopamine and norepinephrine.
  • Increased lipolysis: Caffeine stimulates the breakdown of triglycerides in adipose tissue, releasing free fatty acids into the bloodstream .
  • Enhanced athletic performance: It is commonly used to improve physical performance in both aerobic and anaerobic activities by increasing endurance and reducing perceived exertion .

Caffeine monohydrate can be synthesized through several methods:

  • Biosynthesis: Naturally occurring caffeine is produced in plants through enzymatic pathways starting from xanthosine.
  • Chemical synthesis:
    • Methylation of dimethylurea with malonic acid: This method yields caffeine through several intermediate compounds.
    • Extraction processes: Caffeine can also be extracted from coffee beans or tea leaves using various methods such as supercritical carbon dioxide extraction or organic solvent extraction .

Caffeine monohydrate has diverse applications across multiple fields:

  • Pharmaceuticals: Used in medications for respiratory issues (e.g., theophylline) and as a stimulant for premature infants.
  • Food Industry: Commonly added to energy drinks, soft drinks, and dietary supplements for its stimulating effects.
  • Cosmetics: Included in skincare products for its purported benefits on skin health and appearance .

Research on caffeine monohydrate indicates potential interactions with various substances:

  • Drug interactions: Caffeine can affect the metabolism of other drugs by inducing or inhibiting cytochrome P450 enzymes. For example, it may enhance the effects of certain pain relievers or reduce the effectiveness of some antidepressants.
  • Dietary interactions: The presence of other compounds in food can influence caffeine absorption and metabolism. For instance, high-fat meals may slow down its absorption rate .

Caffeine monohydrate shares similarities with other methylxanthines but has unique properties that distinguish it:

CompoundChemical FormulaPrimary EffectsUnique Features
CaffeineC8H10N4O2\text{C}_8\text{H}_{10}\text{N}_4\text{O}_2CNS stimulant, enhances alertnessMost widely consumed stimulant
TheobromineC7H8N4O2\text{C}_7\text{H}_8\text{N}_4\text{O}_2Vasodilator, mild stimulantFound primarily in chocolate
TheophyllineC7H8N4O2\text{C}_7\text{H}_8\text{N}_4\text{O}_2BronchodilatorUsed in treating asthma
ParaxanthineC7H8N4O2\text{C}_7\text{H}_8\text{N}_4\text{O}_2Similar effects to caffeineMajor metabolite of caffeine

Caffeine monohydrate's unique crystalline structure allows for different solubility properties compared to its anhydrous counterpart and enhances its stability in formulations. Its role as a stimulant makes it a key ingredient in many consumer products aimed at improving mental alertness and physical performance .

UNII

9T65I06326

Other CAS

5743-12-4

Wikipedia

Caffeine monohydrate

Dates

Modify: 2023-08-15

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